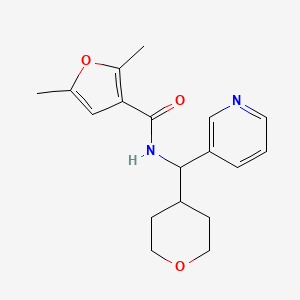

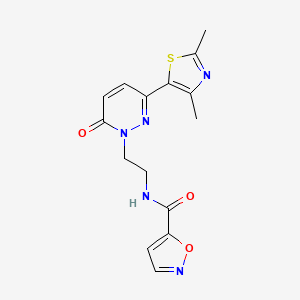

![molecular formula C8H14O2 B2509669 [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 2230804-24-5](/img/structure/B2509669.png)

[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Reactions and Synthesis

The compound has been utilized in various catalytic processes and synthetic pathways. For instance, in the presence of [PdI4]2− and excess KI, 4-yn-1-ols undergo oxidative cyclization–alkoxycarbonylation or cycloisomerization–hydromethoxylation, showcasing the role of the compound in facilitating complex chemical reactions (Gabriele et al., 2000). Additionally, a simple procedure involving the conversion of 2-furylcarbinols into 1,1,2-trimethoxy-alkan-4-ones and subsequently into 4-methoxy-cyclopent-2-en-1-ones emphasizes its significance in synthetic chemistry (Scettri, 1985).

Photochemical and Electrochemical Processes

The compound is involved in photochemical processes, as seen in the UV irradiation of 1,1,1-triarylhept-2-ynes in methanol, leading to intricate reactions involving α,α-elimination and carbene formation, showcasing its role in photochemically driven transformations (Shi et al., 1990). Furthermore, its participation in electrochemical α-methoxymethylation and aminomethylation of propiophenones highlights the compound's versatility and significance in electrochemical applications (Meng et al., 2020).

Cycloaddition Reactions

The compound plays a crucial role in cycloaddition reactions, as demonstrated in the meta photocycloaddition of conformationally restrained 5-phenylpent-1-enes. The reactions exhibit steric and electronic effects, shedding light on the compound's reactivity and interaction with other chemical entities (Barentsen et al., 1995).

Propiedades

IUPAC Name |

[1-(methoxymethyl)cyclopent-2-en-1-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2,4,9H,3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKSYECDLUZCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)

![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)